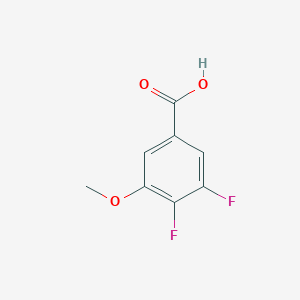

3,4-Difluoro-5-methoxybenzoic acid

Vue d'ensemble

Description

3,4-Difluoro-5-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, which is also substituted with a carboxylic acid group. This compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of difluorinated benzoic acids, including those with methoxy substituents, can be achieved through several methods. One approach involves the conversion of difluorophenols into the corresponding hydroxybenzoic acids, which can then be further modified to introduce methoxy groups . Another method for synthesizing difluorobenzoic acid derivatives includes nitration, methoxyl substitution, reduction, diazotization, and reduction processes . These methods provide a pathway to synthesize this compound by carefully selecting the starting materials and controlling the reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as organotin(IV) complexes with trifluoro-methoxybenzoic acid, has been characterized by various spectroscopic techniques and X-ray crystallography . These studies reveal the coordination number of tin atoms and the presence of intermolecular interactions, which could be analogous to the structural features of this compound. The presence of fluorine atoms and a methoxy group in the molecule is likely to influence its molecular geometry and electronic properties.

Chemical Reactions Analysis

Compounds similar to this compound have been evaluated for their reactivity in various chemical contexts. For instance, difluorinated benzoic acids can participate in organometallic reactions, forming complexes with different geometries and coordination numbers . The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group can significantly affect the compound's reactivity, potentially making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the presence of fluorine atoms is known to increase the acidity of the benzoic acid group due to their electronegativity . The methoxy group, on the other hand, can influence the solubility and boiling point of the compound. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to determine the structure and purity of such compounds .

Applications De Recherche Scientifique

1. Organometallic Chemistry and Functionalization

The related compound, 2,4-difluorophenol, has been utilized in the synthesis of various di- or trifluorinated hydroxybenzoic acids, showcasing the potential of organometallic intermediates in diversified synthesis (Marzi, Gorecka, & Schlosser, 2004).

2. Biochemical Studies and Enzyme Interactions

Closely related compounds, such as 4-methoxybenzoate, have been studied for their interactions with various enzymes, indicating the potential utility of similar compounds like 3,4-difluoro-5-methoxybenzoic acid in biochemical research (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

3. Photophysical Studies

Compounds such as (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one, which have structural similarities to this compound, have been characterized for their photophysical behavior, indicating the potential for similar studies on this compound (Santra et al., 2019).

4. Spectroscopic Analysis

Studies on compounds like 3-methoxy-2,4,5-trifluorobenzoic acid, which share a similar structural framework with this compound, include the analysis of vibrational, electronic, and optical properties. This demonstrates the potential of this compound in spectroscopic research (Jeyavijayan & Murugan, 2020).

5. Chemical Synthesis

The synthesis of related compounds, like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from 2,4-difluoro-3-chlororobenzoic acid, suggests the potential for this compound in developing new chemical synthesis pathways (Zhang et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, affecting the function of these targets .

Biochemical Pathways

Benzoic acid derivatives are often involved in various metabolic pathways, potentially affecting processes such as signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

These effects can range from changes in cellular metabolism to alterations in signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Difluoro-5-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

3,4-difluoro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPGYAHCQXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654224 | |

| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887584-98-7 | |

| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)

![3-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B3030259.png)